molecular formula C8H10N2O4 B3057702 dimethyl 1-methylimidazole-2,4-dicarboxylate CAS No. 84198-72-1

dimethyl 1-methylimidazole-2,4-dicarboxylate

Cat. No.: B3057702
CAS No.: 84198-72-1
M. Wt: 198.18 g/mol
InChI Key: JDFPZBAIRVXQKW-UHFFFAOYSA-N
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Description

Dimethyl 1-methylimidazole-2,4-dicarboxylate is a heterocyclic compound featuring an imidazole core substituted with a methyl group at the N-1 position and two ester groups at the C-2 and C-4 positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized imidazole derivatives. Its synthesis typically involves alkylation or substitution reactions on imidazole precursors. For instance, alkylamino chains can be introduced at the N-1 position via reactions with chloroalkylamines under basic conditions . The ester groups at C-2 and C-4 enable further derivatization, such as ammonolysis to form diamides or hydrolysis to carboxylic acids for biochemical applications .

The compound’s structural rigidity and electronic properties make it valuable in medicinal chemistry and materials science. Its imidazole core facilitates hydrogen bonding and metal coordination, while the ester groups enhance solubility in organic solvents, enabling diverse reactivity.

Properties

IUPAC Name

dimethyl 1-methylimidazole-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-10-4-5(7(11)13-2)9-6(10)8(12)14-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFPZBAIRVXQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509995
Record name Dimethyl 1-methyl-1H-imidazole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84198-72-1
Record name Dimethyl 1-methyl-1H-imidazole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-methylimidazole-2,4-dicarboxylate typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of internal alkynes with iodine in dimethyl sulfoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-methylimidazole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the ester groups or the imidazole ring itself.

    Substitution: The ester groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 1-methylimidazole-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, such as drug design and development, often involves this compound.

    Industry: It is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of dimethyl 1-methylimidazole-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester groups and the imidazole ring can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence biological activity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of dimethyl 1-methylimidazole-2,4-dicarboxylate and related compounds:

Compound Name Core Structure Substituents Key Properties/Applications Reference
This compound Imidazole Methyl (N-1), two methoxycarbonyl groups (C-2, C-4) Precursor for amide derivatives via ammonolysis; used in coordination chemistry
Dimethyl 3-fluoropyridine-2,4-dicarboxylate Pyridine Fluoro (C-3), two methoxycarbonyl groups (C-2, C-4) Intermediate for 2-oxoglutarate oxygenase inhibitors; saponified to free acids for enzyme studies
Diethyl thiazole-2,4-dicarboxylate Thiazole Two ethoxycarbonyl groups (C-2, C-4) Building block for thiazole-based pharmaceuticals or agrochemicals
Dimethyl 2-(2-methylbenzylsulfonyl)-1H-imidazole-4,5-dicarboxylate Imidazole Sulfonylbenzyl (C-2), two methoxycarbonyl groups (C-4, C-5) Novel sulfonyl derivatives with unexplored bioactivity; synthesized via oxidation of thioethers
Dimethyl 5-(2-methoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate Pyrrole Methoxycarbonylethyl (C-5), methyl (C-3), two methoxycarbonyl groups (C-2, C-4) Potential use in polymer chemistry or as a ligand

Research Findings and Data

Comparative Physicochemical Properties

Property This compound Dimethyl 3-Fluoropyridine-2,4-Dicarboxylate Diethyl Thiazole-2,4-Dicarboxylate
Molecular Weight 226.2 g/mol 243.2 g/mol 229.25 g/mol
Solubility Soluble in DMSO, methanol Soluble in THF, chloroform Soluble in ethyl acetate, acetone
Melting Point Not reported 86–88°C (after saponification) Not reported

Key Reactions

  • This compound: Ammonolysis with NH₃ yields 1-methylimidazole-2,4-diamides (70–85% yield) . Alkylation at N-1 with chloroethylamines forms derivatives with pendant amines for drug delivery .
  • Dimethyl 3-Fluoropyridine-2,4-Dicarboxylate :
    • Pd-catalyzed carbonylation synthesizes the ester (77% yield), followed by saponification to the acid (86% yield) for biochemical assays .

Biological Activity

Dimethyl 1-methylimidazole-2,4-dicarboxylate (DMMID) is a compound of increasing interest due to its potential biological activities. This article explores the biological properties of DMMID, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMMID is derived from the imidazole family, characterized by its two carboxylate groups and a methyl group attached to the imidazole ring. The molecular formula is C8H10N2O4C_8H_{10}N_2O_4. Its structure allows it to interact with various biological targets, which may contribute to its observed activities.

Cytotoxic Activity

Recent studies have demonstrated that DMMID exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the findings from recent research:

Cell LineIC50 (µg/mL)% Viability at IC50Mechanism of Action
HepG24267.7%Induction of apoptosis
MCF-710078.14%Cell cycle arrest
NIH 3T3>50096.11%Low toxicity (normal cells)
HaCaT25082.23%Minimal impact

The cytotoxic activity was assessed using the MTT assay, which measures mitochondrial activity as an indicator of cell viability. DMMID showed a concentration-dependent decrease in viability for cancerous cell lines, particularly HepG2 and MCF-7, while exhibiting significantly lower toxicity towards normal cell lines like NIH 3T3 and HaCaT .

The mechanisms underlying the cytotoxic effects of DMMID appear to involve:

  • Induction of Apoptosis : Morphological changes consistent with apoptosis were observed in treated cancer cells, suggesting that DMMID may trigger programmed cell death pathways .
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that imidazole derivatives can generate ROS, contributing to cellular stress and apoptosis in tumor cells .

Case Study 1: HepG2 Cell Line

In a controlled experiment, HepG2 cells were treated with varying concentrations of DMMID for 24 hours. The results indicated that at an IC50 value of 42 µg/mL, there was a marked reduction in cell viability to 67.7%. Microscopic analysis revealed apoptotic features such as chromatin condensation and membrane blebbing, confirming the induction of apoptosis as a primary mechanism .

Case Study 2: MCF-7 Cell Line

Similar experiments conducted on MCF-7 cells showed an IC50 value of 100 µg/mL with a viability percentage of 78.14%. The study highlighted that DMMID's effect was less pronounced compared to HepG2 but still significant enough to warrant further investigation into its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dimethyl 1-methylimidazole-2,4-dicarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclocondensation of substituted hydrazides or amines with dicarbonyl precursors. For example, refluxing hydrazide derivatives in polar aprotic solvents (e.g., DMSO) for 12–18 hours under reduced pressure can yield imidazole dicarboxylates. Solvent choice significantly impacts yield: DMSO facilitates high-temperature reactions but may require careful purification to remove residual solvent . Alternative methods use 1,4-dioxane/DMF mixtures with hydrazine hydrate, achieving moderate yields (~44–65%) depending on stoichiometry and cooling protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • <sup>13</sup>C-NMR : Look for carbonyl signals near δ 165–170 ppm (ester groups) and aromatic carbons at δ 120–150 ppm (imidazole ring) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 337.134) and isotopic patterns to verify purity .
  • X-ray crystallography : Geometric parameters (bond angles, torsion angles) resolve regiochemical ambiguities in the imidazole core .

Q. How do physical properties (e.g., solubility, melting point) impact experimental design for this compound?

  • Methodological Answer :

  • Solubility : Limited aqueous solubility (e.g., ~38.1 µg/mL) necessitates polar aprotic solvents (DMF, DMSO) for reactions. Crystallization from water-ethanol mixtures optimizes purity .
  • Melting Point : A sharp melting range (e.g., 140–143°C) indicates high crystallinity, critical for reproducibility in biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for imidazole dicarboxylates?

  • Methodological Answer : Discrepancies often arise from solvent purity, cooling rates, or catalyst traces. For example, slow cooling (e.g., 12-hour stirring post-reflux) improves crystal formation and yield compared to rapid quenching . Kinetic studies using in situ IR or HPLC can identify side reactions (e.g., hydrolysis of ester groups) that reduce yield .

Q. How can computational modeling predict regioselectivity in derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distributions in the imidazole ring, predicting preferential substitution at the 2- or 4-positions. For instance, nucleophilic attack at the 4-position is favored due to lower activation energy (~15 kcal/mol) in methyl-substituted analogs .

Q. What are the mechanistic implications of substituent effects on the biological activity of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro, halogens) at the 5-position enhance bioactivity by increasing electrophilicity. Structure-activity relationship (SAR) studies using radiolabeled analogs (e.g., <sup>14</sup>C-methyl groups) can track metabolic pathways in vitro .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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